3-Oxo-6Z-Dodecenoyl-CoA

unsaturated fatty acid β-oxidation enoyl-CoA isomerase acyl-CoA intermediate

Your research on unsaturated fatty acid β-oxidation requires the correct 3-ketoacyl-CoA intermediate. 3-Oxo-6Z-Dodecenoyl-CoA is the obligate substrate for 3-ketoacyl-CoA thiolase (EC 2.3.1.16) with a C12 chain and a cis-6Z double bond. Using saturated or chain-length analogs yields non-comparable kinetic data and may fail in enzymatic assays. Secure a certified reference standard for your metabolomics or diagnostic enzyme assay workflows.

Molecular Formula C33H54N7O18P3S
Molecular Weight 961.8 g/mol
Cat. No. B15551490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-6Z-Dodecenoyl-CoA
Molecular FormulaC33H54N7O18P3S
Molecular Weight961.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H54N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h8-9,19-20,22,26-28,32,44-45H,4-7,10-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/b9-8-/t22-,26-,27-,28+,32-/m1/s1
InChIKeyQERQHDHPFGSFJE-KOYMAPEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-6Z-Dodecenoyl-CoA: Chemical Identity and Procurement Baseline


3-Oxo-6Z-Dodecenoyl-CoA is a medium-chain (C12) β-ketoacyl-CoA thioester containing a cis double bond at the 6Z position. Its systematic structure includes a 3-oxo moiety on a dodecenoyl chain conjugated to coenzyme A, with molecular formula C33H54N7O18P3S and exact mass of 961.2459 Da [1]. The compound is an obligate intermediate in the mitochondrial and peroxisomal β-oxidation of unsaturated fatty acids bearing double bonds at odd-numbered carbon positions, specifically serving as the 3-oxoacyl-CoA substrate for 3-ketoacyl-CoA thiolase (EC 2.3.1.16) in the terminal step of each β-oxidation cycle [2]. Unlike saturated acyl-CoA counterparts, this compound incorporates both β-keto and cis-olefin functionality, necessitating prior enzymatic processing through enoyl-CoA isomerase and enoyl-CoA hydratase steps before formation [3].

Why Generic Acyl-CoA Substitution Fails for 3-Oxo-6Z-Dodecenoyl-CoA Assays


Generic substitution of 3-Oxo-6Z-Dodecenoyl-CoA with structurally related acyl-CoA thioesters in experimental workflows is scientifically invalid due to convergent constraints: (1) thiolase enzymes exhibit chain-length-dependent kinetic parameters, with 3-ketoacyl-CoA thiolase demonstrating optimal activity toward medium-chain (C6-C12) substrates while showing significantly reduced turnover with short-chain (C4) or long-chain (C16+) homologs [1]; (2) the cis-6Z double bond distinguishes this intermediate from saturated 3-oxoacyl-CoAs, as its formation requires prior action of dodecenoyl-CoA δ-isomerase (EC 5.3.3.8) on 3-cis-dodecenoyl-CoA, an auxiliary enzyme not required for saturated fatty acid β-oxidation [2]; and (3) the 3-oxo functional group is the precise moiety recognized by the nucleophilic cysteine in the thiolase active site for acyl-enzyme intermediate formation and subsequent cleavage to acetyl-CoA and the chain-shortened acyl-CoA product [3]. These cumulative structural constraints mean that using saturated C12 3-oxoacyl-CoA, C10 or C14 homologs, or trans-unsaturated analogs will produce non-comparable kinetic data and may fail entirely to serve as a substrate in relevant enzymatic assays.

Quantitative Differentiation Evidence: 3-Oxo-6Z-Dodecenoyl-CoA vs. Related Acyl-CoAs


Structural Uniqueness: cis-6Z Double Bond Defines β-Oxidation Intermediate Identity

3-Oxo-6Z-Dodecenoyl-CoA is distinguished from its closest structural analogs by the cis (Z) stereochemical configuration at carbon 6 of the dodecenoyl chain. Comparative analysis of unsaturated fatty acyl-CoA β-oxidation intermediates reveals that cis-3-enoyl-CoA isomers (including 3-cis-dodecenoyl-CoA, the immediate precursor) are obligatorily converted to trans-2-enoyl-CoA by dodecenoyl-CoA δ-isomerase (EC 5.3.3.8) before hydration and subsequent oxidation to the 3-oxo intermediate [1]. In contrast, the trans isomer or saturated C12 3-oxododecanoyl-CoA bypasses this isomerization requirement. This stereochemical distinction is biologically relevant: only the cis configuration necessitates the auxiliary isomerase step, which has been demonstrated to be rate-limiting in the β-oxidation of unsaturated fatty acids with odd-numbered double bonds [2].

unsaturated fatty acid β-oxidation enoyl-CoA isomerase acyl-CoA intermediate

Chain-Length Specificity: Medium-Chain (C12) 3-Oxoacyl-CoA Optimizes Thiolase Activity

3-Ketoacyl-CoA thiolase (EC 2.3.1.16), the enzyme responsible for cleaving 3-oxoacyl-CoAs during β-oxidation, exhibits pronounced chain-length-dependent substrate specificity. MetaCyc annotations establish that while this enzyme possesses broad chain-length tolerance, it demonstrates highest catalytic activity with medium-chain substrates (C6-C12) and markedly reduced activity with short-chain (C4) or long-chain (C16-C20) homologs [1]. As a C12 3-oxoacyl-CoA, 3-Oxo-6Z-Dodecenoyl-CoA falls within the optimal substrate range for thiolase activity. Comparative data from rat liver peroxisomal thiolase A indicates that straight-chain 3-oxoacyl-CoAs within the C10-C14 range exhibit K(m) values approximating 20-30 μM under physiological assay conditions, whereas short-chain (C4-C6) substrates display K(m) values 3-5 fold higher [2].

3-ketoacyl-CoA thiolase chain-length specificity enzyme kinetics

Analytical Reference Material: LC-MS/MS Quantification Method Validation Parameters

3-Oxo-6Z-Dodecenoyl-CoA serves as a critical analytical reference standard for targeted LC-MS/MS quantification of medium-chain unsaturated acyl-CoAs in biological matrices. A validated UHPLC-ESI-MS/MS method harmonizing reversed-phase and HILIC separations has demonstrated quantification of acyl-CoAs from C2 to C20 with recoveries ranging from 90% to 111% and a limit of detection (LOD) of 1-5 fmol, representing detection sensitivity substantially lower (i.e., more sensitive) than previously published methods [1]. This method employs a 0.1% phosphoric acid wash step between injections to mitigate signal losses typically observed for phosphorylated organic molecules including acyl-CoAs. The validated methodology enables reliable, sensitive, and precise quantification of medium-chain 3-oxoacyl-CoAs in limited tissue and cell samples, including mouse liver and human hepatic (HepG2) cells [1].

acyl-CoA quantification LC-MS/MS analytical method validation

Physicochemical Distinctiveness: Predicted LogP and Polar Surface Area Define Chromatographic Behavior

Computational predictions from the LIPID MAPS Structure Database provide physicochemical parameters that distinguish 3-Oxo-6Z-Dodecenoyl-CoA from saturated and chain-length analogs. The compound exhibits a calculated logP of 4.79, topological polar surface area (TPSA) of 382.77 Ų, and contains 9 hydrogen bond donors and 25 hydrogen bond acceptors [1]. These properties directly influence chromatographic retention behavior in reversed-phase and HILIC separations. In comparison, saturated medium-chain acyl-CoAs (e.g., lauroyl-CoA, C12:0) exhibit higher logP values and reduced TPSA due to absence of the 3-oxo moiety, while short-chain acyl-CoAs (e.g., butyryl-CoA, C4) demonstrate substantially lower logP and earlier elution times under identical RP-HPLC conditions. The 3-oxo functional group increases polarity relative to saturated counterparts, requiring adjusted mobile phase conditions for optimal resolution [2].

acyl-CoA physicochemical properties logP chromatographic retention

High-Value Application Scenarios for 3-Oxo-6Z-Dodecenoyl-CoA


Enzymatic Characterization of 3-Ketoacyl-CoA Thiolase Activity and Substrate Specificity

3-Oxo-6Z-Dodecenoyl-CoA is optimally deployed as a substrate for kinetic characterization of 3-ketoacyl-CoA thiolase (EC 2.3.1.16) isoforms from mammalian, plant, and microbial sources. Its C12 chain length falls within the optimal medium-chain range for thiolase activity, enabling determination of K(m) and Vmax parameters under physiologically relevant conditions . The compound's cis-6Z double bond additionally allows researchers to dissect the complete β-oxidation pathway for unsaturated fatty acids, distinguishing between isomerase-dependent and isomerase-independent routes. Experimental designs employing this substrate can quantify thiolase activity via NADH-coupled spectrophotometric assays monitoring acetyl-CoA release or via LC-MS/MS quantification of the chain-shortened 3-oxo-6Z-decenoyl-CoA product .

LC-MS/MS Reference Standard for Acyl-CoA Metabolomics Profiling

3-Oxo-6Z-Dodecenoyl-CoA functions as a certified reference standard in targeted metabolomics workflows employing UHPLC-ESI-MS/MS for acyl-CoA quantification. The validated method with 90-111% recovery and 1-5 fmol LOD provides the analytical foundation for using this compound as a calibration standard in medium-chain acyl-CoA panels . Researchers can incorporate this standard into stable isotope dilution LC-SRM-MS protocols for absolute quantification of endogenous 3-oxoacyl-CoA species in cellular and tissue samples, including mouse liver, human hepatocytes (HepG2), and skeletal muscle cells (LHCNM2). The compound's unique retention characteristics, governed by its logP of 4.79 and TPSA of 382.77 Ų, ensure chromatographic resolution from saturated and short-chain acyl-CoA species that would otherwise co-elute .

Investigation of Unsaturated Fatty Acid β-Oxidation Disorders and Mitochondrial Dysfunction

3-Oxo-6Z-Dodecenoyl-CoA serves as a pathway-specific probe for studying inherited disorders of unsaturated fatty acid β-oxidation, particularly those involving dodecenoyl-CoA δ-isomerase (EC 5.3.3.8) deficiency. As the metabolic product downstream of isomerase activity, this compound enables researchers to bypass the isomerase step and directly assay downstream thiolase function in patient-derived fibroblasts or tissue homogenates . This application is critical for differential diagnosis of mitochondrial fatty acid oxidation disorders, where the ability to distinguish between isomerase deficiency and thiolase deficiency requires intermediate-specific substrates. The compound's use in such assays has been established in mitochondrial fatty acid β-oxidation pathway annotations, where it is explicitly identified as a key intermediate in the degradation of unsaturated fatty acids with odd-numbered double bonds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Oxo-6Z-Dodecenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.